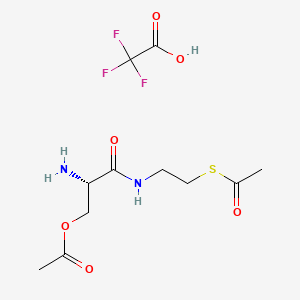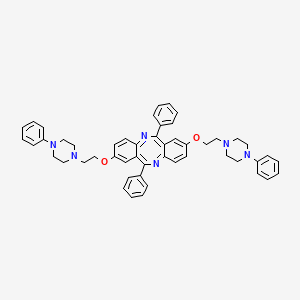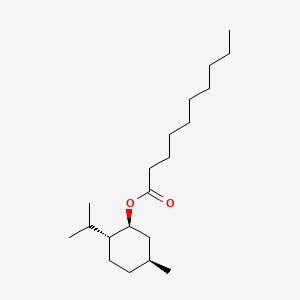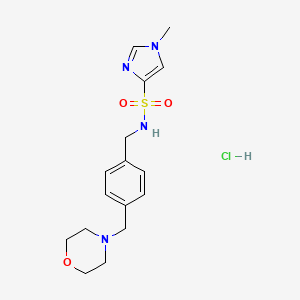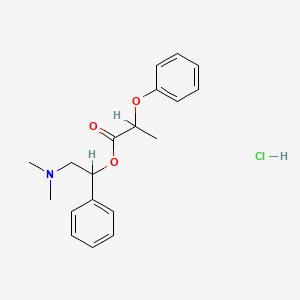
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is a chemical compound with the molecular formula C19H23NO3·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 2-Phenoxypropionic acid with alpha-((dimethylamino)methyl)benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxypropionic acid: A related compound with similar chemical properties but without the dimethylamino and benzyl ester groups.
Alpha-((dimethylamino)methyl)benzyl alcohol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
108984-36-7 |
|---|---|
Molekularformel |
C19H24ClNO3 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
[2-(dimethylamino)-1-phenylethyl] 2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-15(22-17-12-8-5-9-13-17)19(21)23-18(14-20(2)3)16-10-6-4-7-11-16;/h4-13,15,18H,14H2,1-3H3;1H |
InChI-Schlüssel |
KIQWYIPWPUMNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(CN(C)C)C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


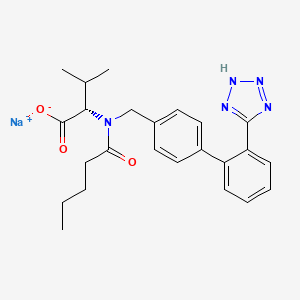



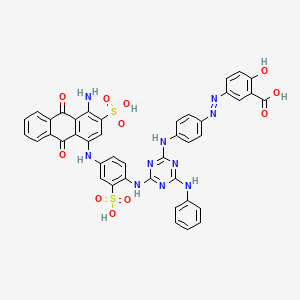

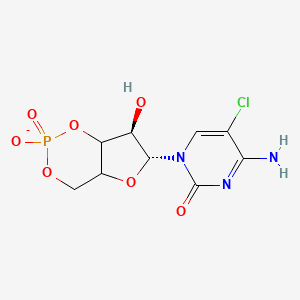

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

